molecular formula C8H9ClO B075102 4-Chloro-2,3-dimethylphenol CAS No. 1321-23-9

4-Chloro-2,3-dimethylphenol

Cat. No.: B075102
CAS No.: 1321-23-9
M. Wt: 156.61 g/mol
InChI Key: OSDLLIBGSJNGJE-UHFFFAOYSA-N
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Preparation Methods

Chloroxylenol can be synthesized by treating 3,5-dimethylphenol with chlorine or sulfuryl chloride. The reaction typically involves the use of a solvent such as carbon tetrachloride and a catalyst. The process includes cooling, crystallization, suction filtering, and washing to obtain the final product . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Chloroxylenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloroxylenol has a wide range of scientific research applications:

Mechanism of Action

Chloroxylenol exerts its antimicrobial effects by disrupting the cell wall of microorganisms and inhibiting enzyme function. It denatures proteins and inactivates enzymes, leading to cell membrane damage and the inhibition of oxidative phosphorylation and active transport . This results in the death of the microorganism.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3,5-dimethylphenol
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InChI

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
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InChI Key

OSDLLIBGSJNGJE-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1Cl)C)O
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Molecular Formula

C8H9ClO
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Related CAS

54983-54-9 (hydrochloride salt), 58962-45-1 (potassium salt)
Record name Chloroxylenol [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID0032316
Record name 4-Chloro-3,5-dimethylphenol
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Molecular Weight

156.61 g/mol
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Physical Description

Liquid, Crystals from benzene; [HSDB]
Record name Phenol, 4-chloro-3,5-dimethyl-
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Record name 4-Chloro-3,5-xylenol
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Boiling Point

246 °C
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Solubility

At 15 °C in petroleum ether, benzene, acetone, toluene, chloroform, isopropanol solubility of 0.5, 6.0, 58.0, 7.0, 6.2, 38.0 g/100mL, respectively. At 25 °C in isopropanol, 1 M NaOH and glycerine solubility of 50.0, 8.8 and 1.5, respectively., Soluble in ethanol, ether. Slightly soluble in benzene and pet ether., Soluble 1 part of 95% alcohol, ether, benzene, terpenes fixed oils, solutions of alkali and hydroxides, In water, 2.5X10+2 mg/L at 20 °C
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Density

0.89 g/ml at 20 °C
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Vapor Pressure

0.0018 [mmHg]
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Mechanism of Action

As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the chloroxylenol molecule binds to certain proteins on the cell membrane of bacteria, and disrupts the membrane so as to allow the contents of the bacterial cell to leak out. This allows chloroxylenol to enter the bacterial cell to bind further with more proteins and enzymes to disable the cell's functioning. At particularly high concentrations of chloroxylenol, the protein and nucleic acid content of targeted bacterial cells become coagulated and cease to function, leading to rapid cell death.
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Color/Form

Crystals from benzene

CAS No.

88-04-0
Record name 4-Chloro-3,5-dimethylphenol
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Melting Point

112-116 degrees Celsius, 115.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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